trans-3-Amino-1-Boc-4-hydroxypyrrolidine

概要

説明

Trans-3-Amino-1-Boc-4-hydroxypyrrolidine (TBAHP) is an amino acid derivative that has recently been studied for its potential applications in medicinal chemistry and chemical biology. This compound is known to act as a chiral auxiliary in the synthesis of optically active compounds. It has also been used as a reagent in the determination of the absolute configuration of chiral compounds. In addition, TBAHP has been used in the development of peptide-based drugs, as well as in the investigation of the biological properties of peptides and proteins.

科学的研究の応用

Hydroxyproline-Based DNA Mimics

Research highlights the development of DNA analogues and mimics based on hydroxyproline and its derivatives, including trans-3-Amino-1-Boc-4-hydroxypyrrolidine. These compounds are designed to improve the physicochemical and biological properties of natural oligonucleotides. Hydroxyproline-based DNA mimics, such as HypNA-pPNAs and pHypNAs, demonstrate potential for use in nucleic acid-based diagnostics, isolation of nucleic acids, and antisense experiments, showcasing their significance in genetic research and molecular diagnostics (Efimov & Chakhmakhcheva, 2006).

Toxicity Evaluation of Aminoxyl Radicals

Aminoxyl radicals, closely related to the structural motifs of this compound, have been critically reviewed for their toxicity. The review concludes that aminoxyl radicals possess very low toxicity and are not mutagenic. This finding is crucial for their application in biomedical fields, where low toxicity is a prerequisite for drug development and therapeutic uses (Sosnovsky, 1992).

Biomarkers in Tobacco and Cancer Research

The study on human urinary carcinogen metabolites, including those related to tobacco and cancer, points out the importance of chemical markers in diagnosing and researching cancer. While this compound itself is not directly mentioned, the methodologies and approaches in detecting and analyzing metabolites have parallels in handling complex organic compounds in biomedical research (Hecht, 2002).

Mimosine in Disease Treatment and Phytoremediation

Mimosine, a non-protein amino acid like this compound, showcases various biological activities such as anti-cancer and anti-inflammatory effects. The exploration of mimosine's roles in treatment and phytoremediation underscores the potential of amino acids and their derivatives in developing therapeutic agents and environmental solutions (Nguyen & Tawata, 2016).

作用機序

Safety and Hazards

将来の方向性

特性

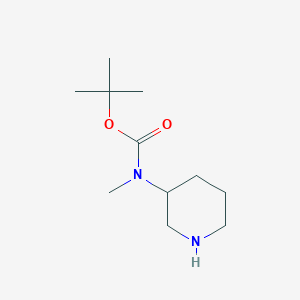

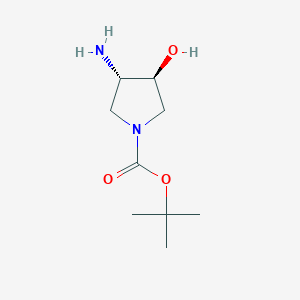

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZOQDNRVPHFOO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)